

Application Notes and Protocols for Pharmacokinetic Studies of Dantrolene using Dantrolene-13C3

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Compound of Interest

Compound Name: Dantrolene-13C3

Cat. No.: B564431

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Introduction

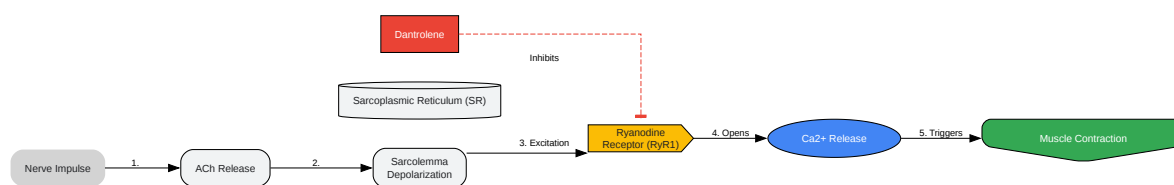
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity associated with upper motor neuron disorders, and neuroleptic malignant syndrome. [1][2][3][4] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as **Dantrolene-13C3**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical quantification. [1][2] This approach minimizes matrix effects and ion suppression, leading to highly accurate and precise pharmacokinetic data. [1][2]

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Dantrolene using **Dantrolene-13C3** as an internal standard.

Mechanism of Action

Dantrolene exerts its therapeutic effect by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle cells. [1][5] It binds to the ryanodine receptor (RyR1), a calcium channel on the sarcoplasmic reticulum membrane, thereby impeding the flood of

calcium into the cytosol that is necessary for muscle contraction.[1][6] This mechanism effectively uncouples muscle excitation and contraction.[3][5]



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Dantrolene's mechanism of action at the neuromuscular junction.

Pharmacokinetic Profile of Dantrolene

The absorption of Dantrolene after oral administration is incomplete and slow but consistent.[7]

The mean biological half-life in adults is approximately 8.7 hours after a 100 mg dose.[7]

Dantrolene is metabolized in the liver, primarily by the CYP450 enzyme system, with major metabolites being the 5-hydroxy analog and the acetamido analog.[2]

Representative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for orally administered Dantrolene in adults. These values are compiled from various studies and should be considered as a general reference.

Parameter	Value	Unit	Reference
Tmax (Time to Peak Concentration)	4 - 6	hours	[7]
Cmax (Peak Plasma Concentration)	1.0 - 2.5	µg/mL	[7]
t1/2 (Elimination Half-life)	4 - 8	hours	[2]
Vd (Volume of Distribution)	0.51	L/kg	[8]
CL (Clearance)	0.33	mL/(min*kg)	[8]
Bioavailability	~70	%	[3]

Experimental Protocols

Human Pharmacokinetic Study Protocol (Oral Administration)

This protocol outlines a typical single-dose, open-label pharmacokinetic study in healthy adult volunteers.

1. Study Population:

- Healthy adult male and female volunteers, aged 18-55 years.
- Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.
- Exclusion criteria should include a history of liver disease, gastrointestinal disorders, or any condition that might affect drug absorption, distribution, metabolism, or excretion.

2. Study Design:

- A single-center, open-label, single-dose study.

- Subjects should fast for at least 10 hours overnight prior to drug administration and for 4 hours post-dose.
- A standardized meal should be provided 4 hours after dosing. Water is permitted ad libitum except for 1 hour before and after drug administration.

3. Dosing and Administration:

- A single oral dose of 100 mg Dantrolene is administered with 240 mL of water.[9]

4. Blood Sampling:

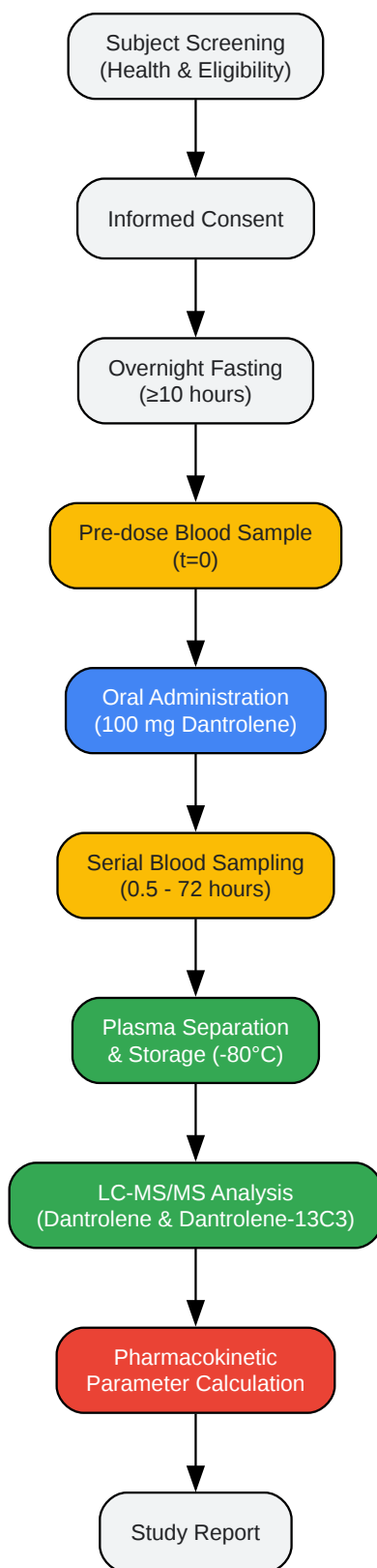
- Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
- Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

5. Bioanalytical Method:

- Quantification of Dantrolene in plasma samples is performed using a validated LC-MS/MS method with **Dantrolene-13C3** as the internal standard.

6. Pharmacokinetic Analysis:

- Pharmacokinetic parameters (C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, t_{1/2}, CL/F, and V_d/F) are calculated from the plasma concentration-time data using non-compartmental analysis.



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Workflow for a human oral pharmacokinetic study of Dantrolene.

Bioanalytical Protocol: LC-MS/MS Quantification of Dantrolene in Human Plasma

1. Materials and Reagents:

- Dantrolene reference standard
- **Dantrolene-13C3** internal standard (IS)
- HPLC-grade acetonitrile, methanol, and formic acid
- Ultrapure water
- Human plasma (blank)

2. Stock and Working Solutions:

- Prepare stock solutions of Dantrolene and **Dantrolene-13C3** in methanol (e.g., 1 mg/mL).
- Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, calibration standard, or quality control, add 25 μ L of the **Dantrolene-13C3** internal standard working solution.
- Vortex for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Dantrolene: [M+H] ⁺ → fragment ion Dantrolene-13C3: [M+4] ⁺ → fragment ion
Source Temp.	500 °C
Desolvation Temp.	350 °C

5. Method Validation:

- The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The use of **Dantrolene-13C3** as an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. This curve is then used to determine the concentration of Dantrolene in the unknown plasma samples.

Hypothetical Pharmacokinetic Data (100 mg Oral Dose)

The following table presents a hypothetical dataset for a single subject after a 100 mg oral dose of Dantrolene, as would be determined using the described bioanalytical method.

Time (hours)	Dantrolene Concentration (ng/mL)
0	0
0.5	150
1	450
2	900
3	1250
4	1500
5	1400
6	1200
8	950
12	600
24	250
36	100
48	40
72	< LLOQ

LLOQ: Lower Limit of Quantification

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers and scientists involved in the pharmacokinetic evaluation of Dantrolene. The use of a stable isotope-labeled internal standard like **Dantrolene-13C3** is paramount for achieving the high-quality data required for regulatory submissions and for a thorough understanding of

the drug's behavior in the human body. The detailed experimental workflows and bioanalytical methods serve as a robust starting point for the design and execution of such studies.

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